molecular formula C3H3N2- B1232749 pyrazol-2-ide

pyrazol-2-ide

Cat. No.: B1232749
M. Wt: 67.07 g/mol
InChI Key: LBLQPCAYBXWESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

pyrazol-2-ide is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole and its derivatives have gained significant attention due to their wide range of applications in medicinal chemistry, agrochemistry, and material science . This compound, specifically, is an anionic form of pyrazole, which can participate in various chemical reactions and exhibit unique properties.

Chemical Reactions Analysis

Types of Reactions

pyrazol-2-ide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of pyrazol-1-ide include molecular iodine, hydrazines, and various electrophilic compounds . Reaction conditions often involve the use of solvents such as ethanol and catalysts like rhodium or iron complexes .

Major Products Formed

The major products formed from the reactions of pyrazol-1-ide depend on the specific reaction conditions and reagents used. For example, cyclocondensation reactions can produce regioisomeric pyrazoles, while substitution reactions can yield a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of pyrazol-1-ide involves its interaction with various molecular targets and pathways. Pyrazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various biological pathways . The specific mechanism of action depends on the structure of the pyrazole derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to pyrazol-1-ide include other pyrazole derivatives, such as:

Uniqueness

pyrazol-2-ide is unique due to its anionic nature, which allows it to participate in a variety of chemical reactions that are not possible with neutral pyrazole derivatives. This unique property makes pyrazol-1-ide a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C3H3N2-

Molecular Weight

67.07 g/mol

IUPAC Name

pyrazol-2-ide

InChI

InChI=1S/C3H3N2/c1-2-4-5-3-1/h1-3H/q-1

InChI Key

LBLQPCAYBXWESC-UHFFFAOYSA-N

SMILES

C1=C[N-]N=C1

Canonical SMILES

C1=C[N-]N=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pyrazol-2-ide
Reactant of Route 2
pyrazol-2-ide
Reactant of Route 3
pyrazol-2-ide
Reactant of Route 4
pyrazol-2-ide
Reactant of Route 5
pyrazol-2-ide
Reactant of Route 6
pyrazol-2-ide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.